FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

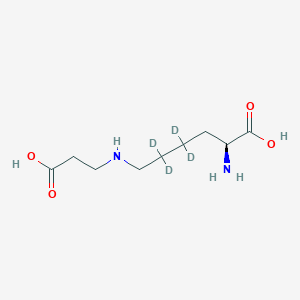

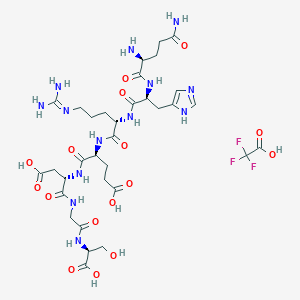

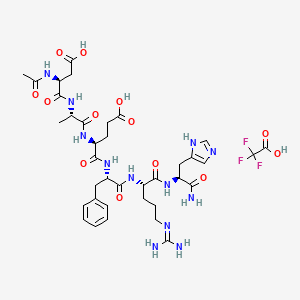

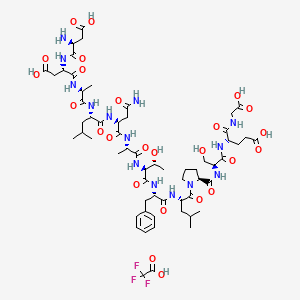

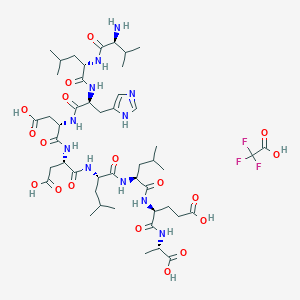

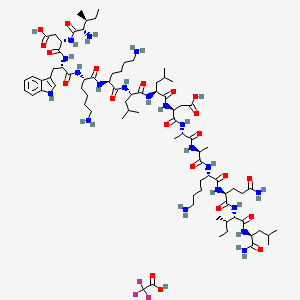

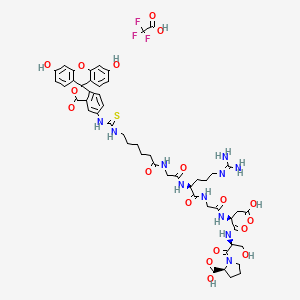

FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is a research chemical . It is a fluorescent dye-labeled GRGDSP . GRGDSP is an integrin inhibitor that can inhibit the adhesion of tumor cells to endothelial cells and limit their metastasis .

Molecular Structure Analysis

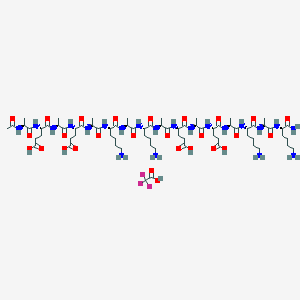

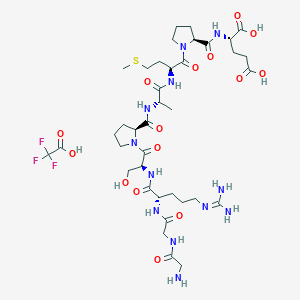

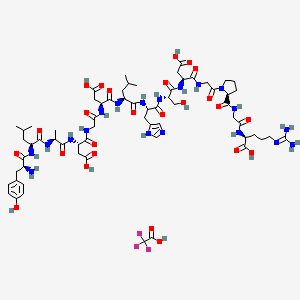

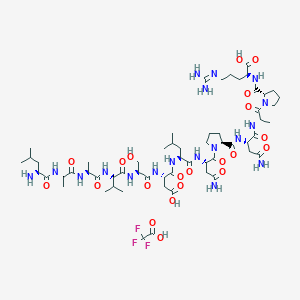

The molecular formula of FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is C51H60F3N11O18S . The molecular weight is 1204.1 g/mol . The detailed molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

The salt form of FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH is Trifluoroacetate . The storage temperature is less than -15°C . Other specific physical and chemical properties are not detailed in the search results.科学研究应用

Peptide-Based Hydrogels

This compound can be used in the development of peptide-based hydrogels . These hydrogels are developed from short amino acids sequences and have exceptional qualities in terms of biocompatibility, biodegradability, and atom economy . They are mainly considered in the biomedical domain as injectable hydrogels, or as an extracellular culture matrix to support cell culture .

Soft Tissue Engineering

The compound has been used to modify biodegradable waterborne polyurethanes (WBPU) to fabricate peptide modified scaffold for soft tissue engineering . The modified WBPU scaffold enhances the adhesion and proliferation of human umbilical vein endothelial cells (HUVECs) .

Cell Adhesion and Proliferation

The compound contains the Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide sequence, which has been frequently used in biomedical materials to enhance adhesion and proliferation of cells . This peptide promotes cell attachment and proliferation by specific interaction with integrin cell receptors .

Fluorescent Dye Labeling

The compound is a fluorescent dye-labeled GRGDSP . It can be conjugated to carriers using EDC .

Biocompatible Materials

The compound can be used in the development of biocompatible materials . Its chemical modifications offer infinite opportunities both to improve applications window and to fine-tune properties of the resulting hydrogels .

Bioinspired Materials

The compound can be used in the development of bioinspired materials . These materials are designed to mimic or replicate aspects of natural materials or living tissues .

作用机制

Target of Action

The primary target of FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate, also known as GRGDSP, is integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signalling, and cell migration .

Mode of Action

GRGDSP acts as an integrin inhibitor . It inhibits the adherence of tumor cells to endothelial cells of blood vessels . This inhibition can limit the metastasis of tumor cells . The compound is coupled with FITC (Fluorescein isothiocyanate), a derivative of fluorescein used in wide-ranging applications including flow cytometry . FITC can be conjugated to carriers using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), a zero-length crosslinking agent .

Biochemical Pathways

The biochemical pathways affected by GRGDSP involve the integrin-mediated signaling pathways. By inhibiting integrin, GRGDSP disrupts the normal signaling pathways that would occur upon integrin binding to its ligands. This disruption can affect downstream effects such as cell migration, proliferation, differentiation, and apoptosis .

Result of Action

The primary result of the action of FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate is the inhibition of tumor cell adhesion to endothelial cells, thereby limiting tumor metastasis . This could potentially lead to a decrease in tumor spread and growth, making it a promising compound for cancer research and treatment .

安全和危害

属性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H59N11O16S.C2HF3O2/c50-47(51)52-16-4-6-32(42(69)55-23-40(66)58-33(21-41(67)68)43(70)59-34(24-61)44(71)60-17-5-7-35(60)45(72)73)57-39(65)22-54-38(64)8-2-1-3-15-53-48(77)56-25-9-12-29-28(18-25)46(74)76-49(29)30-13-10-26(62)19-36(30)75-37-20-27(63)11-14-31(37)49;3-2(4,5)1(6)7/h9-14,18-20,32-35,61-63H,1-8,15-17,21-24H2,(H,54,64)(H,55,69)(H,57,65)(H,58,66)(H,59,70)(H,67,68)(H,72,73)(H4,50,51,52)(H2,53,56,77);(H,6,7)/t32-,33-,34-,35-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMGZCOVNRSKJA-JZONPQKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H60F3N11O18S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1204.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FITC-eAhx-Gly-Arg-Gly-Asp-Ser-Pro-OH Trifluoroacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。